molecular formula C22H17ClN2O2 B11360009 N-(3-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11360009
M. Wt: 376.8 g/mol
InChI Key: BBFHDVFJQIFSSX-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and is substituted with a chlorophenyl group, a methyl group, and a pyridinyl group. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions (e.g., palladium catalysts).

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl and pyridinyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and compounds with chlorophenyl or pyridinyl groups. For example:

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzofuran core, which can result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17ClN2O2/c1-15-18-9-2-3-10-19(18)27-21(15)22(26)25(20-11-4-5-12-24-20)14-16-7-6-8-17(23)13-16/h2-13H,14H2,1H3

InChI Key

BBFHDVFJQIFSSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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